molecular formula C11H13NO2 B8667477 1h-Indole,7-(2-methoxyethoxy)-

1h-Indole,7-(2-methoxyethoxy)-

Cat. No.: B8667477
M. Wt: 191.23 g/mol
InChI Key: CVIVESAKYOMONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole,7-(2-methoxyethoxy)- (CAS: N/A, IUPAC: 5-(2-Methoxyethoxy)-1H-indole) is a substituted indole derivative with a 2-methoxyethoxy group at the C-7 position. Its molecular formula is C₁₁H₁₃NO₂, and its structure is characterized by an ether-linked methoxyethoxy side chain (SMILES: COCCOc1ccc2[nH]ccc2c1) .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

7-(2-methoxyethoxy)-1H-indole

InChI

InChI=1S/C11H13NO2/c1-13-7-8-14-10-4-2-3-9-5-6-12-11(9)10/h2-6,12H,7-8H2,1H3

InChI Key

CVIVESAKYOMONQ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC2=C1NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Positioning

Key structural analogues include:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Reference
7-Methyl-1H-indole C-7 methyl C₉H₉N 131.17
7-Methoxy-1-methyl-1H-indole C-7 methoxy, N-1 methyl C₁₀H₁₁NO 161.20
7-(Benzhydryloxy)-1H-indole C-7 benzhydryloxy C₂₁H₁₇NO 299.37
5-Methoxyindole-2-carboxylic acid ethyl ester C-5 methoxy, C-2 ethyl ester C₁₂H₁₃NO₃ 219.24
4-Methoxy-7-nitro-1H-indole C-4 methoxy, C-7 nitro C₉H₈N₂O₃ 192.17

Key Observations :

  • The 2-methoxyethoxy group in the target compound introduces a flexible ether chain, contrasting with rigid substituents like benzhydryloxy or nitro groups .
  • Substituent position (C-5 vs. C-7) significantly impacts electronic properties and steric interactions. For example, C-5 methoxy derivatives (e.g., ethyl 5-methoxyindole-2-carboxylate ) exhibit distinct reactivity compared to C-7 substituted analogues.

Reactivity Trends :

  • Ether-linked substituents (e.g., 2-methoxyethoxy) are less reactive toward electrophilic substitution compared to electron-withdrawing groups like nitro .
  • C-7 substitution avoids steric hindrance common at C-2 or C-3 positions, enabling easier functionalization .

Physicochemical Properties

Property 1H-Indole,7-(2-Methoxyethoxy)- 7-Methyl-1H-indole 7-Methoxy-1-methyl-1H-indole 4-Methoxy-7-nitro-1H-indole
Molecular Weight 191.18 131.17 161.20 192.17
Solubility (Predicted) Moderate (polar ether chain) Low (hydrophobic) Moderate (methoxy group) Low (nitro group)
LogP (Partition Coefficient) ~2.1 (estimated) ~2.5 ~1.8 ~1.5

Key Insights :

  • The 2-methoxyethoxy group enhances aqueous solubility compared to methyl or nitro substituents due to its polarity .
  • Nitro groups reduce solubility and increase metabolic instability, limiting their utility in drug design .

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